Inositol cyclic trisphosphate

Description

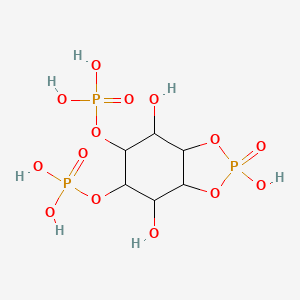

Structure

2D Structure

Properties

CAS No. |

99102-88-2 |

|---|---|

Molecular Formula |

C6H13O14P3 |

Molecular Weight |

402.08 g/mol |

IUPAC Name |

(2,4,7-trihydroxy-2-oxo-5-phosphonooxy-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphol-6-yl) dihydrogen phosphate |

InChI |

InChI=1S/C6H13O14P3/c7-1-3(17-21(9,10)11)4(18-22(12,13)14)2(8)6-5(1)19-23(15,16)20-6/h1-8H,(H,15,16)(H2,9,10,11)(H2,12,13,14) |

InChI Key |

BRKGTEDJKDFURA-UHFFFAOYSA-N |

SMILES |

C1(C2C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O2)O)O |

Canonical SMILES |

C1(C2C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O2)O)O |

Synonyms |

IN-1,2-cTP inositol cyclic trisphosphate inositol-1,2-cyclic-4,5-triphosphate |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Inositol Cyclic Trisphosphate

Comparative Metabolism of Cyclic versus Non-Cyclic Inositol (B14025) Trisphosphates

The biosynthesis of both inositol 1,2-cyclic 4,5-trisphosphate (cInsP₃) and its non-cyclic counterpart, inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), originates from a common precursor molecule. The process is initiated by the activation of phospholipase C (PLC), an enzyme that cleaves the membrane-bound phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂). nih.govwikipedia.orgyoutube.comwikipedia.org This enzymatic cleavage results in the formation of both cInsP₃ and Ins(1,4,5)P₃. nih.gov

Once formed, the metabolic fates of these two inositol trisphosphate isomers diverge significantly, governed by the actions of two primary enzymes: an inositol trisphosphate 3-kinase (a type of phosphotransferase) and a 5-phosphomonoesterase. nih.gov

The 3-kinase enzyme specifically phosphorylates Ins(1,4,5)P₃, converting it to inositol 1,3,4,5-tetrakisphosphate (InsP₄). nih.gov Crucially, research has shown that the 3-kinase is unable to phosphorylate cInsP₃. nih.gov This represents a major branch point in their respective metabolic pathways.

The second key enzyme, a 5-phosphomonoesterase, is capable of dephosphorylating both isomers. nih.gov It acts on Ins(1,4,5)P₃ to form inositol 1,4-bisphosphate. In contrast, when it acts on cInsP₃, it produces inositol 1,2-cyclic 4-bisphosphate. nih.govnih.gov

These enzymatic specificities lead to different metabolic rates. Ins(1,4,5)P₃ is a substrate for both the 3-kinase and the 5-phosphomonoesterase. nih.gov Conversely, cInsP₃ is only metabolized, and relatively poorly, by the 5-phosphomonoesterase. nih.gov This suggests that inositol cyclic trisphosphate is metabolized more slowly than its non-cyclic analog following its formation in stimulated cells. nih.gov

The table below summarizes the key distinctions in the metabolism of cyclic and non-cyclic inositol trisphosphates.

| Feature | Inositol 1,2-cyclic 4,5-trisphosphate (cInsP₃) | Inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) |

|---|---|---|

| Precursor | Phosphatidylinositol 4,5-bisphosphate (PIP₂) | Phosphatidylinositol 4,5-bisphosphate (PIP₂) |

| Biosynthetic Enzyme | Phospholipase C (PLC) | Phospholipase C (PLC) |

| Metabolizing Enzymes | 5-phosphomonoesterase | 3-kinase, 5-phosphomonoesterase |

| Metabolic Products | Inositol 1,2-cyclic 4-bisphosphate | Inositol 1,3,4,5-tetrakisphosphate (via 3-kinase), Inositol 1,4-bisphosphate (via 5-phosphomonoesterase) |

| Relative Metabolic Rate | Slow | Rapid |

Molecular Mechanisms and Cellular Signaling of Inositol Cyclic Trisphosphate

Inositol (B14025) Cyclic Trisphosphate Receptor (IP3R) Interactions

The IP3R is a large, tetrameric protein complex that functions as a ligand-gated Ca2+ channel embedded in the ER membrane. nih.govwikipedia.orgnih.gov Its activation is a highly regulated process, depending not only on IP3 binding but also on intricate interactions with other cellular messengers and modulatory proteins.

In mammalian cells, three distinct isoforms or subtypes of the IP3R have been identified, designated as IP3R1, IP3R2, and IP3R3. nih.gov These subtypes are encoded by three different genes (ITPR1, ITPR2, and ITPR3) and can assemble into channels as either homotetramers (composed of four identical subunits) or heterotetramers (a mix of different subunits). nih.govnih.gov

The expression and distribution of these subtypes are tissue- and cell-specific, which contributes to the diversity and specificity of Ca2+ signaling in different physiological contexts. nih.govresearchgate.net For instance, IP3R1 is highly abundant in the cerebellum, playing a major role in neuronal calcium signaling. wikipedia.orgnih.gov IP3R2 is the predominant isoform in hepatocytes, while IP3R3 is found in various tissues and is particularly noted for its role in transmitting apoptotic Ca2+ signals. nih.govcam.ac.uk This differential distribution allows for tailored Ca2+ release patterns that are appropriate for the specific functions of each cell type. nih.gov The primary location for all IP3R subtypes is the membrane of the endoplasmic reticulum, the cell's main intracellular Ca2+ reservoir. nih.govnih.govnih.gov

| Subtype | Encoding Gene | Primary Location | Key Characteristics & Tissue Distribution |

|---|---|---|---|

| IP3R1 | ITPR1 | Endoplasmic Reticulum | Abundant in the cerebellum and central nervous system; plays a major role in neuronal Ca2+ signaling. wikipedia.orgnih.gov |

| IP3R2 | ITPR2 | Endoplasmic Reticulum | Major subtype in hepatocytes and cardiac myocytes; considered an efficient coupler of agonist-induced Ca2+ signals. researchgate.netcam.ac.ukresearchgate.net |

| IP3R3 | ITPR3 | Endoplasmic Reticulum | Widely distributed; often localized to mitochondria-associated ER membranes (MAM) and preferentially transmits apoptotic Ca2+ signals. nih.gov |

The activation of the IP3R channel is a classic example of allosteric regulation, where the binding of a ligand (IP3) to a site physically distinct from the channel pore induces a conformational change that results in channel opening. nih.govwikipedia.org The IP3-binding site is located within the large N-terminal cytoplasmic domain of the receptor subunit, separated by a significant distance from the C-terminal transmembrane region that forms the Ca2+ conducting pore. nih.govembopress.org

Each of the four subunits in the tetrameric receptor contains an independent ligand-binding site. embopress.org The affinity for IP3 varies among the different receptor subtypes. For example, studies comparing receptors from the cerebellum (predominantly IP3R1) and the liver (predominantly IP3R2) in their native membrane environment found that the cerebellar receptor had a higher affinity (lower Kd) for IP3 than the liver receptor. nih.gov The binding of IP3 triggers a substantial conformational change in the receptor's structure, which is relayed through the protein to the pore domain, ultimately causing the channel gate to open and release Ca2+. nih.govembopress.org

Crucially, IP3 binding alone is not sufficient to activate the receptor; Ca2+ itself acts as an essential co-agonist. nih.govnih.govembopress.org The relationship between the IP3R and cytosolic Ca2+ is complex and biphasic:

Activation: At low or moderate concentrations, Ca2+ binds to a stimulatory site on the receptor, which greatly enhances the channel's open probability in the presence of IP3. nih.govnih.gov This phenomenon, where Ca2+ released by one IP3R activates neighboring IP3Rs, is known as Ca2+-induced Ca2+ release (CICR) and is fundamental to the propagation of intracellular Ca2+ signals as waves and oscillations. nih.govembopress.org

Inhibition: At higher concentrations, Ca2+ binds to a separate, low-affinity inhibitory site, causing the channel to close. nih.govnih.gov

This dual regulation by Ca2+ creates a bell-shaped curve for channel activity in relation to Ca2+ concentration, forming a critical positive and negative feedback loop. nih.gov IP3 binding primes the receptor, making it sensitive to the activating effects of Ca2+, which then triggers channel opening. nih.govcam.ac.uk This intricate feedback mechanism is essential for shaping the complex spatiotemporal patterns of cellular Ca2+ signaling. embopress.org

The function of IP3Rs is further fine-tuned by post-translational modifications, most notably phosphorylation by various protein kinases. This allows for the integration of signals from other major signaling pathways, such as those involving cyclic AMP (cAMP) and diacylglycerol (DAG). nih.govnih.gov

The cAMP-dependent protein kinase, PKA, modulates IP3R activity in an isoform-specific manner. PKA-mediated phosphorylation generally enhances the sensitivity of the receptor to IP3. nih.govnih.gov

IP3R1: This subtype is phosphorylated by PKA at two specific serine residues (S1589 and S1755) within its central regulatory domain. nih.gov This phosphorylation increases the channel's open probability when activated by IP3, effectively potentiating Ca2+ release without directly affecting IP3 binding affinity or the sensitivity to Ca2+ regulation. nih.govcam.ac.uknih.gov

IP3R2: The major subtype in hepatocytes, IP3R2, is also a substrate for PKA. Phosphorylation enhances its activity, contributing to the potentiation of IP3-evoked Ca2+ release. cam.ac.uknih.gov

IP3R3: The functional impact of PKA phosphorylation on IP3R3 is less established, with some studies showing no significant effect on IP3-evoked Ca2+ release in cells expressing only this isoform. cam.ac.uknih.gov

This regulation represents an important point of crosstalk between the cAMP and Ca2+ signaling pathways. nih.gov

Protein Kinase C (PKC), which is co-activated with IP3 generation via the production of diacylglycerol (DAG), also phosphorylates IP3Rs. nih.govyoutube.com The effects of PKC phosphorylation are more varied and appear to be highly dependent on the specific IP3R isoform. nih.govresearchgate.net

IP3R1: Phosphorylation of IP3R1 by PKC generally leads to an increase in receptor activity and potentiation of IP3-induced Ca2+ release. nih.govresearchgate.net This phosphorylation occurs at different sites than those targeted by PKA and the effects can be additive. nih.govpnas.org

IP3R2 & IP3R3: In contrast to IP3R1, studies on cells predominantly expressing IP3R2 or IP3R3 suggest that PKC phosphorylation leads to a decrease in receptor activity and an inhibition of Ca2+ mobilization. nih.govbioscientifica.com

This isoform-dependent regulation by PKC provides another layer of complexity, allowing for differential feedback control on Ca2+ signaling depending on the cellular context and the specific IP3R subtypes expressed. researchgate.net

| Kinase | IP3R1 | IP3R2 | IP3R3 |

|---|---|---|---|

| Protein Kinase A (PKA) | Potentiation of Ca2+ release nih.govnih.govnih.gov | Potentiation of Ca2+ release cam.ac.uknih.gov | Effect is not well-established cam.ac.uknih.gov |

| Protein Kinase C (PKC) | Potentiation of Ca2+ release nih.govresearchgate.net | Inhibition of Ca2+ release nih.govbioscientifica.com | Inhibition of Ca2+ release nih.gov |

Phosphorylation-Dependent Modulation of IP3Rs

Regulation by Calcium/Calmodulin-Dependent Protein Kinase II (CaM kinase II)

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) plays a crucial role in modulating the activity of the inositol 1,4,5-trisphosphate receptor (IP₃R), primarily through a negative feedback mechanism. Following the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER) via IP₃Rs, the elevated cytosolic Ca²⁺ levels activate CaMKII. The activated kinase then phosphorylates the IP₃R, leading to a reduction in its channel activity.

Research has identified specific phosphorylation sites on different IP₃R isoforms. In the type 2 IP₃R (IP₃R2), which is the predominant isoform in cardiac myocytes, CaMKII specifically phosphorylates Serine-150 (Ser150). This phosphorylation event dramatically decreases the open probability of the IP₃R2 channel, thus inhibiting further Ca²⁺ release. This inhibitory effect can be reversed by the action of protein phosphatases 1 (PP1) and 2A (PP2A), which dephosphorylate the receptor.

Studies using site-directed mutagenesis have confirmed the importance of Ser150. A non-phosphorylatable mutant (S150A) showed no decrease in activity when treated with CaMKII, while a phospho-mimetic mutant (S150E) displayed a very low open probability even in the absence of the kinase, effectively mimicking a phosphorylated channel. In most mammalian cells, this feedback loop of CaMKII-mediated phosphorylation and subsequent dephosphorylation by phosphatases is implicated in the generation of intracellular Ca²⁺ oscillations.

While the inhibitory role of CaMKII is well-documented, some earlier studies in permeabilized cells and with cerebellum microsomes suggested that CaMKII phosphorylation could enhance IP₃-sensitive Ca²⁺ flux at low intracellular Ca²⁺ concentrations (30-100 nM). This suggests that the regulatory effect of CaMKII on IP₃R function may be complex and dependent on the specific cellular context and Ca²⁺ levels.

| IP₃R Isoform | Phosphorylation Site | Effect of Phosphorylation | Key Research Observation |

|---|---|---|---|

| IP₃R2 | Serine-150 | Inhibition (decreased open probability) | Confirmed by mutagenesis; phosphorylation creates a negative feedback loop modulating Ca²⁺ oscillations. physiology.org |

| General IP₃R | Not specified | Enhancement of Ca²⁺ flux | Observed in early studies at low intracellular Ca²⁺ concentrations (30-100 nM) in permeabilized cells. |

Regulation by Cyclic GMP-Dependent Protein Kinase (PKG)

Cyclic GMP-dependent protein kinase (PKG) is another significant regulator of IP₃R activity, generally exerting an inhibitory effect on Ca²⁺ release. This mechanism is particularly important in vascular smooth muscle cells, where elevated cyclic GMP (cGMP) levels lead to relaxation, partly by inhibiting IP₃-mediated Ca²⁺ mobilization.

PKG phosphorylates the IP₃ receptor at specific sites, with Serine 1755 being identified as a key residue. nih.gov Interestingly, this site can also be phosphorylated by cyclic AMP-dependent protein kinase (PKA), and studies have shown that the phosphorylation by both kinases is time-dependent, stoichiometric, and targets the identical site.

In vascular smooth muscle cells, agents that elevate intracellular cGMP, such as atrial natriuretic peptide and sodium nitroprusside, have been shown to increase the phosphorylation of the IP₃R. nih.gov This phosphorylation is believed to inhibit IP₃ action, thereby contributing to the regulation of intracellular calcium levels and promoting muscle relaxation. Further studies have suggested that in intact vascular smooth muscle, PKG may mediate the phosphorylation of the IP₃R in response to elevations in both cGMP and cAMP, highlighting a critical role for PKG in cyclic nucleotide-dependent vasodilation. nih.gov

In some cellular contexts, the ability of PKA to phosphorylate and inhibit the IP₃R appears to depend on cell integrity. For instance, in gastric smooth muscle cells, PKG can phosphorylate the receptor in both intact and permeabilized cells, whereas PKA only does so in permeabilized cells. physiology.org This suggests that in intact cells, PKA may be compartmentalized away from the IP₃R, making PKG the exclusive mediator of inhibitory phosphorylation in response to cyclic nucleotides. physiology.org

Interactions with IP₃R-Binding Proteins and Associated Modulators

The function of the IP₃ receptor is finely tuned by a host of interacting proteins that modulate its Ca²⁺-release activity. These binding partners can influence the receptor's sensitivity to its ligands (IP₃ and Ca²⁺), its phosphorylation state, and its subcellular localization.

One of the most critical modulators is Calmodulin (CaM) , a ubiquitous Ca²⁺-binding protein. CaM can inhibit IP₃R activity, and this regulation is complex, with evidence for both Ca²⁺-dependent and Ca²⁺-independent interactions. nih.gov

IP₃R-associated cGMP kinase substrate (IRAG) is a key protein that mediates the regulatory effects of PKG. researchgate.net For PKG to effectively inhibit Ca²⁺ release through all IP₃R subtypes, its binding to IRAG and subsequent phosphorylation of IRAG is required. The expression of IRAG can also influence the receptor's susceptibility to phosphorylation by other kinases like PKA. researchgate.net

The Bcl-2 family of proteins, known for their central role in apoptosis, also directly interacts with and regulates IP₃Rs. Anti-apoptotic proteins like Bcl-2 can bind to the IP₃R and inhibit its Ca²⁺-channeling activity, thereby suppressing pro-apoptotic Ca²⁺ signals that would otherwise be transferred from the ER to the mitochondria. nih.gov

Other interacting proteins include:

FK506-binding proteins (FKBPs): These proteins are known to stabilize the channel's structure and function.

Protein phosphatases (e.g., PP1 and PP2A): These enzymes counteract the effects of kinases by dephosphorylating the IP₃R, playing a vital role in terminating signals and resetting the receptor. ahajournals.org

Tespa1, BANK1, and SLAT: These are adaptor proteins found in immune cells (T and B cells) that can bind to IP₃Rs and facilitate their relocation within the cell, bringing them closer to the sites of IP₃ production near the plasma membrane to enhance signaling efficiency. nih.gov

ERp44: This ER-resident redox-sensitive chaperone can interact with IP₃R1 and modulate its activity based on the redox state of the ER lumen.

These protein-protein interactions create a dynamic regulatory network that allows for the precise control of IP₃R-mediated Ca²⁺ signaling in response to a wide variety of cellular cues. nih.gov

Spatial Clustering and Redistribution of IP₃Rs

Inositol 1,4,5-trisphosphate receptors are not uniformly distributed throughout the endoplasmic reticulum membrane. Instead, they are organized into discrete clusters. This spatial arrangement is fundamental to the hierarchical nature of IP₃-mediated Ca²⁺ signaling. elifesciences.org

These clusters act as functional Ca²⁺ release units. The close proximity of multiple IP₃R channels within a cluster allows for efficient Ca²⁺-induced Ca²⁺ release (CICR). When one channel in a cluster opens, the resulting localized increase in Ca²⁺ concentration rapidly activates neighboring receptors within the same cluster. This concerted opening of several clustered IP₃Rs generates a localized, transient Ca²⁺ signal known as a "Ca²⁺ puff". nih.gov

Research using high-resolution imaging techniques has shown that these IP₃R clusters are largely stationary and pre-established, rather than forming dynamically in response to IP₃. semanticscholar.org These fixed puff sites serve as the fundamental building blocks for larger, global Ca²⁺ signals. nih.gov A typical cluster may contain a small number of active channels, with studies in mammalian cells suggesting an average of around six active IP₃Rs clustered within a 500 nm area. pnas.org

While the clusters themselves are stable, some IP₃R-binding proteins can induce the relocation of the receptors. In lymphocytes, for example, adaptor proteins can mobilize IP₃Rs and tether them to ER-plasma membrane junctions, placing them in close proximity to the enzymes that produce IP₃, thereby optimizing the signaling process. nih.gov

The clustering of IP₃Rs also retunes their sensitivity to regulation by IP₃ and Ca²⁺. At resting Ca²⁺ levels, clustered receptors exhibit a lower open probability and sensitivity to IP₃ compared to lone receptors. However, an increase in local Ca²⁺ reverses this inhibition and promotes coupled gating, exaggerating the effect of Ca²⁺ within the cluster. nih.gov This dynamic regulation allows IP₃ to control both the assembly and the behavior of these fundamental Ca²⁺ release sites. nih.gov

Regulation of Intracellular Calcium Dynamics by Inositol Cyclic Trisphosphate

Mechanisms of Calcium Release from Endoplasmic Reticulum Stores

The release of calcium from the endoplasmic reticulum (ER), the cell's primary intracellular Ca²⁺ reservoir, is a pivotal event in cellular signaling, initiated by the binding of inositol 1,4,5-trisphosphate (IP₃) to its receptor. The process begins when extracellular stimuli activate phospholipase C (PLC) at the plasma membrane, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and diacylglycerol (DAG). youtube.com

As a small, water-soluble molecule, IP₃ rapidly diffuses through the cytoplasm to the ER membrane, where it binds to the ligand-binding domain of the IP₃R. The binding of IP₃, along with the presence of basal levels of cytosolic Ca²⁺, induces a conformational change in the tetrameric IP₃R channel, causing it to open. researchgate.net This opening creates a pore through the ER membrane, allowing Ca²⁺ ions to flow passively down their steep electrochemical gradient from the high-concentration environment of the ER lumen into the low-concentration environment of the cytosol. nih.govyoutube.com

The activity of the IP₃R channel is critically regulated by cytosolic Ca²⁺ itself in a biphasic manner. nih.gov

Activation: At low, sub-micromolar concentrations, Ca²⁺ potentiates the activity of the IP₃R, increasing its open probability. This phenomenon, known as Ca²⁺-induced Ca²⁺ release (CICR), is essential for amplifying the Ca²⁺ signal. nih.gov

Inhibition: At higher, micromolar concentrations, Ca²⁺ inhibits the IP₃R, providing a crucial negative feedback mechanism that helps terminate the Ca²⁺ release and allows for the generation of oscillatory signals. nih.gov

Therefore, the release of Ca²⁺ is a self-regulating process where the released ion acts as a co-agonist at low concentrations and an inhibitor at high concentrations, ensuring tight control over the amplitude and duration of the Ca²⁺ signal. researchgate.netnih.gov

Generation of Calcium Oscillations and Waves

The intricate regulation of the IP₃ receptor by both IP₃ and Ca²⁺ gives rise to complex spatiotemporal Ca²⁺ patterns, including oscillations (repetitive spikes in cytosolic Ca²⁺ concentration over time) and propagating waves. These dynamic signals are a fundamental mechanism for encoding information from extracellular stimuli.

The generation of Ca²⁺ oscillations is an emergent property of the feedback loops controlling IP₃R activity. A minimal model for these oscillations involves the following sequence of events:

Initiation: An increase in cytosolic IP₃ sensitizes the IP₃Rs.

Rising Phase: The random opening of a few IP₃Rs releases Ca²⁺, which, through CICR, rapidly activates neighboring receptors within a cluster, leading to a Ca²⁺ puff. elifesciences.org This localized release further increases cytosolic Ca²⁺, triggering a regenerative wave of activation across multiple IP₃R clusters, resulting in a sharp spike in global cytosolic Ca²⁺. embopress.org

Falling Phase: As the cytosolic Ca²⁺ concentration reaches a high level, it begins to inhibit the IP₃Rs, terminating the release phase. Simultaneously, Ca²⁺ pumps, such as the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), actively pump Ca²⁺ back into the ER lumen, returning the cytosolic concentration to its basal level. diabetesjournals.org

Refractory Period: Following a spike, the system enters a refractory period where the IP₃Rs are less sensitive to stimulation, before the cycle can begin again.

This entire process can occur even with a constant, non-oscillating level of IP₃, demonstrating that the oscillatory mechanism is intrinsic to the interplay between the IP₃R and cytosolic Ca²⁺. embopress.orgnih.gov

| Signal Type | Description | Underlying Mechanism |

|---|---|---|

| Ca²⁺ Blip | Fundamental event of Ca²⁺ release. | Opening of a single IP₃R channel. pnas.org |

| Ca²⁺ Puff | Localized, transient Ca²⁺ signal. | Concerted opening of several IP₃Rs within a pre-established cluster. elifesciences.orgnih.gov |

| Ca²⁺ Wave/Oscillation | Global, propagating increase in cytosolic Ca²⁺. | Regenerative recruitment of multiple puff sites via Ca²⁺-induced Ca²⁺ release. elifesciences.orgembopress.org |

Spatio-Temporal Organization of Calcium Signals

The intracellular release of calcium ions (Ca²⁺), orchestrated by this compound (InsP₃), is not a uniform event but is meticulously organized in both space and time, giving rise to complex signaling patterns. These patterns range from highly localized, brief release events to global waves that propagate throughout the cell. This intricate organization is fundamental to the diverse array of cellular processes that are regulated by Ca²⁺ signaling.

At the most elementary level, InsP₃-mediated Ca²⁺ release manifests as localized events known as "Ca²⁺ puffs." wikipedia.org These puffs arise from the coordinated opening of a small cluster of InsP₃ receptors (InsP₃Rs) on the endoplasmic reticulum (ER) membrane. The recruitment of InsP₃Rs within a cluster is a regenerative process driven by Ca²⁺-induced Ca²⁺ release (CICR), where the initial release of Ca²⁺ from one channel potentiates the opening of neighboring channels. wikipedia.org The termination of these puffs is a critical regulatory step to prevent uncontrolled Ca²⁺ release and is thought to involve both Ca²⁺-dependent inhibition of the InsP₃R and potentially allosteric interactions between adjacent channels that promote synchronized closing. wikipedia.org

The characteristics of these elementary release events can vary. While "puffs" are associated with InsP₃Rs, another localized Ca²⁺ release event, termed "Ca²⁺ sparks," is mediated by ryanodine (B192298) receptors (RyRs). nih.gov In some cell types, such as rat hippocampal CA1 pyramidal neuron dendrites, both puffs and sparks can be observed. Puffs mediated by InsP₃Rs generally exhibit slower rise and decay times compared to the more stereotypical sparks generated by RyR clusters. nih.gov

When the concentration of InsP₃ is low, Ca²⁺ release may be confined to these localized puffs. However, as the levels of InsP₃ increase, the frequency and amplitude of puffs can escalate, leading to the generation of propagating Ca²⁺ waves. nih.gov These waves spread throughout the cell as the elevated Ca²⁺ from one active cluster diffuses and triggers CICR in adjacent clusters, creating a self-propagating signal. rupress.orgnih.gov This transition from local to global signaling allows for the encoding of information, where the strength of an external stimulus can be translated into the frequency of Ca²⁺ oscillations. nih.gov

The spatial organization of Ca²⁺ signals is not limited to the cytoplasm. In certain cell types, such as neonatal rat cardiomyocytes, InsP₃Rs are enriched around the nucleus, leading to the generation of "nuclear Ca²⁺ waves" that can regulate nuclear-specific processes like gene transcription and can also act as pacemakers to drive global cytosolic Ca²⁺ transients. reactome.org A specialized form of localized InsP₃R-mediated Ca²⁺ release, termed "Ca²⁺ pulsars," has been identified in the endothelial projections that contact smooth muscle cells. These pulsars are distinct from puffs and sparks and are crucial for intercellular communication. nih.gov

The intricate spat-temporal dynamics of InsP₃ concentration itself mirror the complexity of the Ca²⁺ signals. Monitoring of InsP₃ levels within single cells has revealed oscillations and waves of InsP₃ that are synchronous with the observed Ca²⁺ patterns, indicating that dynamic changes in InsP₃ concentration are a fundamental component of generating these complex Ca²⁺ signals. researchgate.net

| Calcium Signal Type | Mediating Receptor | Key Characteristics | References |

| Puffs | Inositol Trisphosphate Receptor (InsP₃R) | Localized, transient Ca²⁺ release from a cluster of InsP₃Rs. Slower kinetics than sparks. Can summate to form waves. | wikipedia.orgnih.govnih.gov |

| Sparks | Ryanodine Receptor (RyR) | Localized, transient Ca²⁺ release from a cluster of RyRs. Typically faster kinetics than puffs. | nih.govnih.gov |

| Waves | Inositol Trisphosphate Receptor (InsP₃R) | Propagating wave of elevated Ca²⁺, often initiated by the coalescence of puffs. Mediated by CICR between adjacent InsP₃R clusters. | nih.govrupress.orgnih.gov |

| Pulsars | Inositol Trisphosphate Receptor (InsP₃R) | Spatially fixed, localized Ca²⁺ release events in specific cellular microdomains, such as myoendothelial projections. | nih.gov |

| Nuclear Waves | Inositol Trisphosphate Receptor (InsP₃R) | Ca²⁺ waves confined to the nuclear region, driven by a high density of nuclear envelope InsP₃Rs. | reactome.org |

Cross-Talk with Other Intracellular Calcium Release Channels (e.g., Ryanodine Receptors)

The this compound receptor (InsP₃R) does not operate in isolation but engages in significant cross-talk with another major class of intracellular calcium release channels, the ryanodine receptors (RyRs). Both InsP₃Rs and RyRs are located on the membrane of the endoplasmic/sarcoplasmic reticulum (ER/SR) and are responsible for releasing stored Ca²⁺ into the cytoplasm. Their structural and functional similarities, as well as their frequent co-localization within cells, provide the basis for complex interactions that shape the final spatio-temporal pattern of the intracellular Ca²⁺ signal. wikipedia.orgreactome.org

A primary mechanism of cross-talk is mediated by Ca²⁺ itself, through the process of Ca²⁺-induced Ca²⁺ release (CICR). The localized increase in cytosolic Ca²⁺ resulting from the opening of InsP₃Rs can diffuse and activate nearby RyRs, and vice versa. This reciprocal activation can lead to an amplification of the initial Ca²⁺ signal. For instance, agonist-dependent activation of InsP₃Rs can promote the activation of RyRs, thereby amplifying and shaping the resulting Ca²⁺ transient. wikipedia.orgreactome.org This functional coupling is particularly important in cells where both receptor types are present and can be a key determinant of the propagation of intracellular Ca²⁺ waves. nih.gov

The nature of this interaction is highly dependent on the spatial organization and proximity of the two receptor types. In some cell types, InsP₃Rs and RyRs are co-localized in the same regions of the ER/SR, allowing for direct and efficient communication. nih.gov However, in other cells, they may be segregated into spatially distinct compartments, leading to more limited or indirect interactions. nih.gov For example, in mouse luteinized-granulosa cells, InsP₃Rs are uniformly distributed, while RyRs are predominantly found around the nucleus, yet they are still functionally associated. rupress.org

The cross-talk can also be modulatory. For example, Ca²⁺ release through InsP₃Rs can alter the Ca²⁺ load within the ER/SR, which in turn can affect the activity of RyRs. A depletion of ER Ca²⁺ by InsP₃R activity could reduce the driving force for Ca²⁺ release through RyRs. Conversely, Ca²⁺ release through tonically active InsP₃Rs can limit the SR Ca²⁺ content, thereby modulating RyR activity, as reflected by changes in the frequency of Ca²⁺ sparks. wikipedia.orgreactome.org In ventricular cardiomyocytes, Ca²⁺ release via InsP₃Rs has been shown to increase the frequency of RyR-mediated Ca²⁺ sparks without altering their amplitude or duration. nih.gov

Furthermore, there is evidence for reciprocal regulation at the molecular level. In hyperalgesic priming, a model of pain chronification, there is a reciprocal interaction between InsP₃Rs and RyRs, where the induction of priming by an RyR agonist is dependent on functional InsP₃Rs, and vice versa. nih.gov This suggests a deeper level of integration between the two signaling systems than simple CICR.

| Mechanism of Cross-Talk | Description | Functional Consequence | References |

| Ca²⁺-Induced Ca²⁺ Release (CICR) | Local Ca²⁺ released from one receptor type diffuses and activates the other. | Amplification and shaping of the overall Ca²⁺ signal; facilitation of Ca²⁺ wave propagation. | wikipedia.orgnih.govnih.gov |

| Modulation of ER/SR Ca²⁺ Load | Activity of one receptor type alters the amount of Ca²⁺ available for release by the other. | Can be either inhibitory (depletion) or sensitizing, depending on the specific dynamics. Modulates the frequency of elementary release events. | wikipedia.orgreactome.orgnih.gov |

| Functional Association of Spatially Distinct Receptors | Receptors in different cellular locations can still influence each other's activity. | Allows for complex, compartmentalized Ca²⁺ signaling. | rupress.org |

| Reciprocal Molecular Dependence | The signaling function of one receptor type is dependent on the presence and activity of the other. | Indicates a tightly integrated signaling module for specific cellular responses. | nih.gov |

Integration with Other Signal Transduction Pathways

This compound Pathway Interplay with Cyclic AMP Signaling

The this compound (InsP₃) and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways, two of the most ubiquitous second messenger systems, engage in extensive and complex interplay. This cross-talk allows for the fine-tuning and integration of cellular responses to a wide range of extracellular stimuli. The interactions can occur at multiple levels, with the InsP₃ receptor (InsP₃R) itself being a key target for modulation by the cAMP pathway.

A primary mechanism of this interplay is the direct phosphorylation of the InsP₃R by cAMP-dependent protein kinase (PKA). All three subtypes of the InsP₃R can be phosphorylated by PKA. rupress.org For InsP₃R type 1 (InsP₃R1) and type 2 (InsP₃R2), this phosphorylation generally leads to a potentiation of InsP₃-evoked Ca²⁺ release. rupress.orgresearchgate.net In the case of InsP₃R1, PKA phosphorylates two specific serine residues (S¹⁵⁸⁹ and S¹⁷⁵⁵), which increases the open probability of the channel in the presence of InsP₃ without significantly affecting InsP₃ binding or its regulation by Ca²⁺. rupress.org For InsP₃R2, the major subtype in hepatocytes, PKA-mediated phosphorylation has also been shown to potentiate Ca²⁺ release. rupress.orgresearchgate.net The functional consequence of PKA phosphorylation on InsP₃R3 is less clear. rupress.orgresearchgate.net

Beyond PKA-mediated phosphorylation, there is evidence that cAMP can directly sensitize all three InsP₃R subtypes to InsP₃ in a PKA-independent manner. rupress.org This suggests a more direct allosteric regulation of the receptor by cAMP, although the exact mechanism is not fully elucidated.

In addition to these direct effects on the InsP₃R, the cAMP pathway can influence InsP₃-mediated Ca²⁺ signaling through other mechanisms. For example, Exchange protein activated by cAMP (Epac), another direct target of cAMP, can modulate Ca²⁺ release. In cardiac myocytes, activation of Epac by cAMP can lead to the modulation of Ca²⁺ release events through a signaling cascade that involves the activation of phospholipase C (PLC) and subsequently the InsP₃R. wikipedia.org

The interplay is bidirectional. The Ca²⁺ released by the InsP₃ pathway can, in turn, modulate the cAMP signaling cascade. Certain isoforms of adenylyl cyclase, the enzyme responsible for cAMP synthesis, are sensitive to Ca²⁺ levels, being either stimulated or inhibited by it. nih.govqiagen.com This creates a feedback loop where the two pathways can reciprocally regulate each other, potentially leading to oscillatory behavior in both Ca²⁺ and cAMP levels. nih.gov

This synergistic or antagonistic cross-talk between the InsP₃ and cAMP pathways provides a mechanism for integrating signals from different G protein-coupled receptors (GPCRs). For example, a cell can receive simultaneous signals, one that activates the InsP₃ pathway (e.g., via a Gq-coupled receptor) and another that activates the cAMP pathway (e.g., via a Gs-coupled receptor). The integration of these two signals at the level of the InsP₃R and other downstream effectors allows for a more nuanced and context-dependent cellular response. reactome.org

Convergence with Phospholipid Turnover and Diacylglycerol Pathways

The this compound (InsP₃) signaling pathway is intrinsically linked to phospholipid turnover and the diacylglycerol (DAG) pathway, as they originate from the same initiating event: the enzymatic cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂). wikipedia.orgrupress.org This reaction, catalyzed by phospholipase C (PLC), generates two distinct second messengers, InsP₃ and DAG, which then activate divergent but ultimately convergent and synergistic signaling cascades. reactome.org

Upon its generation at the plasma membrane, InsP₃, being a small, water-soluble molecule, diffuses through the cytoplasm to the endoplasmic reticulum (ER). There, it binds to and opens the InsP₃ receptor (InsP₃R), a ligand-gated Ca²⁺ channel, leading to the release of stored Ca²⁺ into the cytosol. wikipedia.orgqiagen.com This rapid increase in intracellular Ca²⁺ concentration is a primary signal that triggers a multitude of cellular processes.

In parallel, DAG, which is lipophilic, remains embedded in the plasma membrane. nih.govnih.gov In this location, it serves as a crucial activator for several isoforms of protein kinase C (PKC). The activation of PKC is a key point of convergence for the two pathways, as it is typically dependent on both DAG and the increased intracellular Ca²⁺ concentration resulting from InsP₃-mediated release. nih.gov This co-dependence ensures that PKC is only fully activated when both branches of the pathway are engaged, providing a mechanism for signal coincidence detection. Once activated, PKC phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby regulating their activity and influencing processes such as gene expression, cell proliferation, and differentiation. nih.gov

The convergence of these pathways is not limited to the co-activation of PKC. There is evidence for more direct and synergistic interactions. For example, in rabbit portal vein myocytes, InsP₃ can potentiate the activation of a cation current (Icat) that is induced by a DAG analog, suggesting that both second messengers can converge on the same target protein in the cell membrane. nih.gov

Furthermore, a novel feedback mechanism has been identified where DAG can amplify Ca²⁺ signaling by enhancing InsP₃ production. A DAG derivative was shown to induce Ca²⁺ oscillations by stimulating PLC activity, thereby increasing the generation of InsP₃. researchgate.net This positive feedback loop suggests that DAG not only acts downstream in conjunction with Ca²⁺ but can also act upstream to reinforce the initial signal, leading to a more robust and sustained cellular response.

The metabolism of both InsP₃ and DAG is tightly regulated to ensure the proper termination of the signal. InsP₃ is rapidly dephosphorylated or further phosphorylated, while DAG can be phosphorylated to phosphatidic acid or hydrolyzed to release arachidonic acid. rupress.org This tight regulation of phospholipid turnover is essential for maintaining the fidelity and temporal dynamics of the signaling cascade.

Modulation by G Protein-Coupled Receptors (GPCRs) and Phospholipase C Activation

The production of this compound (InsP₃) is a critical downstream event following the activation of a large number of G protein-coupled receptors (GPCRs). These receptors, upon binding to their specific ligands, initiate a signaling cascade that leads to the activation of phospholipase C (PLC) enzymes, which are responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into InsP₃ and diacylglycerol (DAG). nih.govaatbio.com

The most common pathway for GPCR-mediated PLC activation involves the Gq family of heterotrimeric G proteins (Gαq, Gα₁₁, Gα₁₄, Gα₁₅). wikipedia.org When a ligand binds to a Gq-coupled receptor, it induces a conformational change in the receptor that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated G protein. pressbooks.pub This promotes the exchange of GDP for GTP on the Gαq subunit, causing its activation and dissociation from the Gβγ dimer. qiagen.com The activated, GTP-bound Gαq subunit then directly interacts with and stimulates the activity of PLC-β isoforms. wikipedia.orgreactome.org This interaction is a key regulatory step, and the PLC-β enzyme, in turn, can act as a GTPase-activating protein (GAP) for Gαq, accelerating the hydrolysis of GTP to GDP and thereby terminating the signal. proteopedia.org

While the Gαq subunit is a primary activator of PLC-β, the Gβγ subunits released from the dissociation of the heterotrimeric G protein can also play a significant role in PLC activation. Gβγ dimers have been shown to directly activate certain PLC-β isoforms, with a different specificity than the Gαq subunit. nih.gov For instance, Gβγ subunits show a preference for activating PLC-β3 and PLC-β2 over PLC-β1. nih.govreactome.org This provides another layer of regulation and allows for GPCRs coupled to other G protein families, such as the Gi/o family, to also stimulate InsP₃ production. The activation of a Gi/o-coupled receptor leads to the release of Gβγ subunits, which can then activate PLC-β. researchgate.net

The activation of PLC is a highly dynamic and regulated process. There is evidence suggesting that Gαq and PLC-β1 can exist in pre-formed complexes even in the absence of a stimulus, which would allow for a more rapid and localized signaling response upon receptor activation. nih.gov The diversity of GPCRs, G protein subunits, and PLC isoforms allows for a high degree of specificity and complexity in the regulation of InsP₃ production. Different receptors can couple to different G proteins and activate distinct PLC isoforms, leading to varied spatial and temporal patterns of InsP₃ and subsequent Ca²⁺ signals. nih.govresearchgate.net

| Component | Role in InsP₃ Pathway Modulation | Mechanism of Action | References |

| G Protein-Coupled Receptors (GPCRs) | Initiate the signaling cascade leading to InsP₃ production. | Ligand binding induces a conformational change, allowing the receptor to activate heterotrimeric G proteins. | nih.govpressbooks.pub |

| Gαq Subunit | Primary activator of PLC-β isoforms. | Upon GTP binding, it dissociates from Gβγ and directly interacts with and activates PLC-β. | wikipedia.orgreactome.orgproteopedia.org |

| Gβγ Subunit | Can also directly activate certain PLC-β isoforms. | Released upon G protein activation, it can bind to and stimulate PLC-β, often with a different isoform preference than Gαq. | nih.govreactome.orgqiagen.com |

| Phospholipase C-β (PLC-β) | Catalyzes the hydrolysis of PIP₂ to generate InsP₃ and DAG. | Activated by direct interaction with Gαq-GTP and/or Gβγ subunits. | nih.govwikipedia.org |

Cellular and Physiological Functions Attributed to Inositol Cyclic Trisphosphate Signaling

Regulation of Cellular Proliferation and Growth Dynamics

Inositol (B14025) trisphosphate signaling is a key regulator of cell proliferation and growth, processes fundamental to development and tissue homeostasis. physiology.orgnumberanalytics.com The IP₃/Ca²⁺ pathway is engaged by various growth factors that activate receptor tyrosine kinases, leading to the generation of IP₃ and subsequent calcium mobilization. wikipedia.org This increase in intracellular Ca²⁺ acts as a critical signal for cell cycle progression. numberanalytics.com

Research has demonstrated that IP₃ receptors (IP₃Rs), the channels that release calcium in response to IP₃, are directly involved in regulating cell growth. Studies using DT40 cells lacking IP₃Rs showed a significantly slower growth rate compared to their wild-type counterparts. nih.gov Furthermore, in vascular smooth muscle cells (SMCs), growth factors like platelet-derived growth factor (PDGF) stimulate an increase in the expression of all three IP₃R subtypes. The genetic removal of these receptors significantly curtails cell proliferation and migration, highlighting the essential role of IP₃R-mediated Ca²⁺ release in these processes. nih.gov This signaling cascade influences the cell cycle and can activate transcription factors, such as the nuclear factor of activated T-cells (NFAT), which controls the expression of genes necessary for proliferation. numberanalytics.com

Table 1: Role of Inositol Trisphosphate in Cellular Proliferation

| Cell Type | Stimulus/Factor | Key Finding | Reference |

|---|---|---|---|

| DT40 Lymphocytes | N/A (IP₃R Knockout) | Cells lacking IP₃ receptors exhibit a slower growth rate. | nih.gov |

| Vascular Smooth Muscle Cells | Platelet-Derived Growth Factor (PDGF) | Genetic ablation of IP₃ receptors reduces cell proliferation and migration. | nih.gov |

| General | Growth Factors | IP₃/Ca²⁺ signaling can activate transcription factors like NFAT, regulating genes for proliferation. | numberanalytics.com |

| Cancer Cells | Various | Dysregulation of IP₃ signaling and altered IP₃R expression are observed in various cancers. | numberanalytics.com |

Mechanisms of Cellular Secretion Processes

The process of cellular secretion, or exocytosis, is tightly controlled by the IP₃ signaling pathway in numerous cell types. physiology.orgnih.gov This mechanism is fundamental for functions ranging from neurotransmitter release to hormone secretion. The core of this process involves the IP₃-mediated release of Ca²⁺ from the endoplasmic reticulum. youtube.com This surge in cytosolic calcium concentration is a primary trigger for the fusion of secretory vesicles with the plasma membrane, leading to the release of their contents. nih.gov

For instance, in pancreatic acinar cells, agonists that stimulate secretion evoke Ca²⁺ spikes, initiated by IP₃, in the apical pole where zymogen granules are concentrated. In mast cells, the activation of phospholipase C leads to the production of IP₃, which elevates intracellular calcium, a necessary step for the degranulation process that releases histamine (B1213489) and other mediators. youtube.com Similarly, in pituitary gonadotrophs, the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) is signaled by an increase in intracellular calcium, which is initiated by IP₃ binding to its receptors on the endoplasmic reticulum. youtube.com This Ca²⁺ signal is a universal requirement for the regulated fusion of secretory vesicles, a process that can also involve the activation of calcium-dependent protein kinases like Protein Kinase C (PKC). youtube.comyoutube.com

Modulation of Cellular Contractility and Motility

Inositol trisphosphate is a central molecule in controlling the contraction of smooth muscle cells and influencing the motility of various cell types. physiology.orgnih.gov In smooth muscle, neurotransmitters or hormones bind to G protein-coupled receptors, activating phospholipase C and generating IP₃. wikipedia.org IP₃ then binds to its receptors on the sarcoplasmic reticulum, triggering the release of Ca²⁺. nih.gov This elevation in cytosolic Ca²⁺ leads to the activation of calmodulin, which in turn activates myosin light-chain kinase. The subsequent phosphorylation of myosin enables the cross-bridge cycle with actin, resulting in muscle contraction. youtube.com Studies on smooth muscle have identified the IP₃ receptor as a large, pinwheel-like structure crucial for this Ca²⁺ mobilization. nih.gov

Beyond contractility, IP₃ signaling is vital for cellular motility and guidance. Cell migration involves dynamic rearrangements of the actin cytoskeleton. IP₃-mediated Ca²⁺ signals are known to influence these cytoskeletal dynamics. In the context of neuronal development, the growth cone at the tip of an axon navigates by responding to guidance cues. IP₃ signaling within the growth cone is essential for it to sense and properly respond to these cues. nih.govnih.govsunderland.ac.uk For example, the IP₃ receptor type 3 helps regulate the sensitivity of the growth cone to attractive signals like nerve growth factor (NGF). nih.gov Disrupting this pathway can impair the ability of the growth cone to turn and extend in the correct direction. nih.gov

Regulation of Cellular Metabolic Pathways

The IP₃ signaling pathway plays a significant role in the regulation of cellular metabolism. physiology.orgnumberanalytics.com A key aspect of this regulation is the communication between the endoplasmic reticulum (ER) and mitochondria. IP₃-induced Ca²⁺ release from the ER creates localized areas of high calcium concentration near mitochondria. nih.gov These organelles then take up the Ca²⁺, which stimulates key enzymes within the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby boosting ATP production. nih.gov

Metabolomic studies comparing cells with and without IP₃ receptors have revealed significant differences in their metabolic profiles. Cells lacking IP₃ receptors show a perturbed energy state and an enhanced Warburg effect, a metabolic shift towards glycolysis even in the presence of oxygen. nih.gov This suggests that IP₃R-mediated Ca²⁺ signaling is crucial for maintaining normal bioenergetic function. nih.govnih.gov The pathway also has implications for lipid metabolism. For instance, the deletion of inositol hexakisphosphate kinase 1 (IP6K1), an enzyme in the broader inositol phosphate (B84403) pathway, has been shown to increase basal lipolysis in adipocytes, indicating a role for these signaling molecules in regulating lipid stores. mdpi.com

Table 2: Influence of Inositol Trisphosphate on Cellular Metabolism

| Metabolic Process | Key Finding | Cellular Context | Reference |

|---|---|---|---|

| Energy Metabolism | IP₃R-mediated Ca²⁺ transfer from the ER to mitochondria stimulates ATP production. | General | nih.gov |

| Glycolysis | Cells lacking IP₃ receptors exhibit an enhanced Warburg effect. | DT40 Cells | nih.gov |

| Reactive Oxygen Species (ROS) Homeostasis | Knockout of IP₃ receptors leads to higher levels of general ROS. | DT40 Cells | nih.gov |

| Lipid Metabolism | Deletion of IP6K1, an enzyme in the inositol phosphate pathway, increases basal lipolysis. | 3T3L1 Adipocytes | mdpi.com |

Role in Reproductive Processes and Fertilization

Inositol trisphosphate signaling is a cornerstone of fertilization and early embryonic development in many species. physiology.orgnih.gov Upon fusion of the sperm and egg, a signaling cascade is initiated that leads to the production of IP₃ within the egg's cytoplasm. oup.compurdue.edunih.gov This surge in IP₃ is widely believed to be triggered by a sperm-specific phospholipase C, PLCζ. purdue.eduoncotarget.com

The IP₃ diffuses to the egg's endoplasmic reticulum and binds to IP₃ receptors, causing a massive release of stored Ca²⁺. wikipedia.orgoup.com This release manifests as a "calcium wave" that propagates across the egg from the point of sperm entry. wisc.edu This calcium signal is the primary trigger for egg activation, a series of events that includes the completion of meiosis, the recruitment of maternal mRNAs for protein synthesis, and, crucially, the cortical reaction. wisc.edunih.gov During the cortical reaction, cortical granules fuse with the egg's plasma membrane, releasing enzymes that modify the zona pellucida. This modification leads to the "slow block to polyspermy," preventing the entry of additional sperm. wikipedia.orgnih.gov Studies have shown that inhibiting IP₃-mediated Ca²⁺ release with specific antibodies blocks these critical activation events, leading to polyspermy and developmental failure. nih.gov In some species, an IP₃-evoked, Ca²⁺-activated chloride efflux also contributes to a "fast block to polyspermy" by rapidly depolarizing the egg membrane. nih.gov

Influence on Sensory Transduction and Neuronal Signaling

The IP₃ pathway is a key player in the conversion of external sensory stimuli into electrical signals in various organisms, and it plays a critical role in neuronal communication. nih.gov

In the visual system of many invertebrates, phototransduction is mediated by an IP₃-dependent cascade. nih.govbiologists.com Light activates rhodopsin, which in turn stimulates a Gq-class G-protein to activate phospholipase C (PLC). nih.govbiologists.com PLC hydrolyzes PIP₂ into IP₃ and diacylglycerol (DAG). wikipedia.org The subsequent steps involve IP₃-binding proteins that continue the signal cascade, ultimately leading to the opening of ion channels and the generation of a nerve impulse. nih.govwikipedia.org Research in squid photoreceptors has identified several proteins, including PLC itself and rhodopsin, that bind IP₃, suggesting complex feedback regulation within the pathway. nih.govbiologists.com In the sense of taste, the βγ-subunit of the G-protein gustducin (B1178931) can mediate bitter taste by activating the production of IP₃, which may lead to the release of internal calcium and neurotransmitter activation. taylorandfrancis.com

In the nervous system, IP₃ functions as a second messenger that modulates neuronal activity and plasticity. wikipedia.orgnih.gov It is particularly concentrated in the cerebellum, where IP₃ receptors are implicated in synaptic plasticity. wikipedia.org Furthermore, IP₃ signaling is crucial for the guidance of developing axons. The growth cone at the axon's tip responds to external cues by generating localized Ca²⁺ signals, a process in which IP₃ receptors, such as IP₃R3, are instrumental in regulating the growth cone's sensitivity and directional turning. nih.govnih.gov

Contribution to Chemotactic Responses in Cellular Organisms

Inositol trisphosphate signaling is an essential component of the chemotactic machinery that allows cells to move along a chemical gradient. A well-studied model for this process is the cellular slime mold Dictyostelium discoideum. nih.govnih.gov When these amoebae are stimulated with the chemoattractant cyclic AMP (cAMP), their cell surface cAMP receptors initiate a signal transduction cascade that involves the rapid and transient accumulation of IP₃. nih.govbiologists.com

The binding of cAMP to its G protein-coupled receptor activates phospholipase C, leading to the production of IP₃. nih.gov This IP₃ then triggers the release of Ca²⁺ from intracellular stores. biologists.com This IP₃-induced calcium release is a critical step that leads to consequential chemotactic effects, including the polymerization of actin, which drives the extension of pseudopods toward the chemoattractant source, and the transient formation of cyclic GMP (cGMP). biologists.commartenpostma.nl Studies have shown that the peak accumulation of IP₃ occurs within seconds of stimulation, highlighting its role as an early and pivotal messenger in translating the external chemical cue into a directed motile response. nih.govbiologists.com While other parallel pathways exist, the IP₃/Ca²⁺ signaling axis is a key contributor to the complex network that guides chemotactic cells. nih.gov

Responses to Mechanical Stimuli in Specific Cell Types (e.g., Endothelial Cells)

Inositol trisphosphate signaling is a key mechanism in the transduction of mechanical stimuli into biochemical signals within cells, a process known as mechanotransduction. nih.gov This is particularly evident in vascular endothelial cells, which are constantly subjected to mechanical forces from blood flow, such as shear stress and cyclic strain.

Research on cultured bovine aortic endothelial cells has demonstrated that mechanical stimulation in the form of cyclic strain triggers a rapid and transient increase in inositol trisphosphate (IP₃). nih.gov In these studies, endothelial cells grown on flexible membranes were subjected to cyclic deformation. The initiation of this pulsatile stretch, or an acute change in its frequency, led to the sequential generation of IP₃ and its metabolites, inositol bisphosphate and monophosphate, as well as diacylglycerol. nih.gov This suggests that endothelial cells respond to changes in their mechanical environment through a signal transduction pathway that heavily involves inositol lipid metabolism. nih.gov

This IP₃-mediated signaling is crucial for physiological responses. The release of intracellular calcium (Ca²⁺), triggered by IP₃ binding to its receptors on the endoplasmic reticulum, is a critical factor in regulating the activity of endothelial nitric oxide synthase (eNOS). nih.gov The subsequent production of nitric oxide (NO) is a well-known vessel-relaxing factor, essential for vasodilation and the regulation of blood pressure. nih.gov Therefore, the mechanosensitive production of IP₃ in endothelial cells plays a vital role in cardiovascular homeostasis. nih.govnih.gov

| Mechanical Stimulus | Cell Type | Key Findings | Physiological Consequence | Reference |

|---|---|---|---|---|

| Initiation of pulsatile stretch (60 cycles/min) | Bovine Aortic Endothelial Cells | Transient and sequential increase in inositol trisphosphate (IP₃), inositol bisphosphate, and diacylglycerol. | Activation of inositol lipid metabolism as a primary signaling response. | nih.gov |

| Acute increase in cyclic stretch frequency (from 60 to 100 cycles/min) | Bovine Aortic Endothelial Cells | Stimulated a new wave of IP₃ and diacylglycerol generation. | Demonstrates sensitivity to changes in the frequency of mechanical strain. | nih.gov |

| Shear Stress | Vascular Endothelial Cells | Elicits rapid increases in intracellular Ca²⁺ via IP₃ receptor (IP₃R) activation. | Ca²⁺-dependent activation of eNOS, leading to NO production, vasodilation, and blood pressure regulation. | nih.gov |

Involvement in Developmental Biology and Morphogenesis

The role of inositol trisphosphate extends into the complex orchestration of developmental biology and morphogenesis, influencing processes from the earliest stages of embryonic development to the shaping of organisms.

In the context of early development, IP₃ signaling is essential for proper cell division. Studies using Xenopus oocytes have shown that the inositol 1,4,5-trisphosphate receptor (IP₃R), an intracellular calcium release channel located on the endoplasmic reticulum, is required for the correct assembly of the meiotic spindle. nih.gov Depletion of the IP₃R in these oocytes resulted in a failure to form proper spindles, a critical step for cell division and development. nih.gov

The influence of IP₃ signaling on morphogenesis is also observed in the cellular slime mold Dictyostelium discoideum. This organism utilizes chemotaxis for aggregation and movement. Research has shown that D-myo-inositol 1,4,5-trisphosphate, when introduced to permeabilized Dictyostelium amoebae, can mimic the action of natural chemoattractants like cyclic AMP and folate. nih.gov It induces the formation of cyclic GMP, a key secondary messenger in the chemotactic signaling pathway of this primitive eukaryote. nih.gov This indicates that IP₃ acts as an intermediary messenger, translating external cues into the internal responses that guide morphogenesis. nih.gov

Furthermore, phosphoinositide signaling, which leads to the production of IP₃, is critical for morphogenesis in multicellular organisms like the marine red alga Pyropia yezoensis. mdpi.com This alga exhibits tip growth during its filamentous stages, a process fundamental to its proliferation and development. mdpi.com The establishment of cell polarity and the directional growth of filaments are regulated by phospholipase C (PLC), the enzyme that produces IP₃ and diacylglycerol. mdpi.com The use of specific chemical inhibitors for PLC demonstrated a reduction in side-branch formation and an inhibition of branch elongation, confirming the critical role of the IP₃ pathway in shaping the organism. mdpi.com

| Organism/System | Developmental Process | Role of Inositol Trisphosphate Signaling | Experimental Evidence | Reference |

|---|---|---|---|---|

| Xenopus laevis (oocytes) | Meiotic Spindle Assembly | IP₃ receptor-mediated Ca²⁺ release from the endoplasmic reticulum is required for proper spindle formation. | Depletion of the IP₃ receptor led to the failure of spindle assembly and first polar body emission. | nih.gov |

| Dictyostelium discoideum | Chemotaxis and Morphogenesis | IP₃ acts as a secondary messenger, mimicking chemoattractants to induce cyclic GMP formation, which guides cell movement. | Addition of IP₃ to permeabilized amoebae triggered cGMP synthesis. | nih.gov |

| Pyropia yezoensis (Red Alga) | Tip Growth and Branching | Phospholipase C (PLC) activity, which generates IP₃, is critical for the generation and elongation of branches. | Inhibition of PLC with U73122 reduced side-branch formation and inhibited the elongation of branches. | mdpi.com |

Advanced Research Methodologies and Experimental Approaches

In Vitro and Ex Vivo Models for Inositol (B14025) Cyclic Trisphosphate Research

In vitro and ex vivo models are fundamental for isolating and studying the specific biochemical and cellular effects of inositol cyclic trisphosphate. These systems allow for precise control over experimental conditions, which is essential for understanding the compound's direct interactions and mechanisms of action.

Permeabilized cell systems offer a bridge between in vitro assays and studies in intact cells. By selectively making the plasma membrane permeable, researchers can introduce molecules like inositol 1:2-cyclic 4,5-trisphosphate (cIP3) directly into the cytoplasm while maintaining the integrity of intracellular organelles. This approach has been instrumental in demonstrating the physiological effects of cIP3.

A key example of this methodology involves the use of saponin-permeabilized platelets. In these systems, researchers can load the platelets' internal stores with radiolabeled calcium (⁴⁵Ca²⁺) and then directly apply cIP3 to the intracellular environment. Studies have shown that cIP3 induces a concentration-dependent release of ⁴⁵Ca²⁺ from these stores. nih.govresearchgate.net This effect is comparable to that of its non-cyclic counterpart, inositol 1,4,5-trisphosphate (IP3), establishing cIP3 as a potent molecule for calcium mobilization. nih.govresearchgate.net These experiments have been pivotal in suggesting that cIP3 may function as a second messenger in stimulated cells. nih.govresearchgate.netnih.gov

| Model System | Permeabilizing Agent | Key Finding | Reference |

| Human Platelets | Saponin | cIP3 induces concentration-dependent Ca²⁺ release from internal stores. | nih.govresearchgate.net |

| Limulus Photoreceptors | Microinjection | cIP3 is more potent than non-cyclic IP3 in stimulating a conductance change. | nih.govresearchgate.net |

To study the interaction between inositol phosphates and their receptors in a purified system, devoid of other cellular components, researchers utilize reconstituted lipid vesicles. This technique involves purifying the inositol trisphosphate receptor (IP3R) and embedding it into artificial lipid membranes (liposomes). nih.govresearchgate.net These vesicles can then be loaded with calcium, allowing for the direct measurement of ion flux upon receptor activation.

This methodology has definitively shown that the purified IP3R protein itself forms a functional, ligand-gated calcium channel. nih.govnih.gov When IP3 is added to the exterior of these vesicles, a measurable flux of calcium out of the vesicles is observed. nih.gov The specificity of the receptor can be characterized by introducing different inositol phosphates; these studies confirm that the potency and specificity of various inositol phosphates in stimulating calcium flux in vesicles match their calcium-releasing actions in more complex systems. nih.gov Furthermore, this reconstituted system allows for the study of post-translational modifications. For instance, it has been demonstrated that the purified and reconstituted IP3 receptor can be stoichiometrically phosphorylated by protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaM kinase II), and that these phosphorylations occur on different peptide sequences. researchgate.net

The use of isolated organelles and crude membrane preparations is a critical methodology for studying IP3 receptor binding and function in a near-native environment. These preparations, derived from tissues with high receptor expression like the brain or platelets, provide enriched sources of the receptor. nih.govnih.gov

For example, IP3 binding proteins have been purified from brain membranes, which are associated with the endoplasmic reticulum. nih.gov Similarly, crude platelet membranes have been used to characterize the pharmacological properties of IP3 receptors. nih.gov These membrane preparations are used in binding assays with radiolabeled IP3 to determine binding affinity (Kd) and the number of binding sites (Bmax). nih.gov They are also used to study the specificity of the receptor by competing for binding with various unlabeled inositol phosphate (B84403) isomers. nih.gov Studies on membrane preparations from catfish olfactory cilia have also been instrumental in identifying plasma membrane IP3 receptors, as these cilia are devoid of intracellular organelles. jneurosci.org

In Vivo Model Organism Studies

In vivo studies in model organisms are essential for understanding the physiological roles of the this compound signaling pathway in the context of a whole, living system. These models allow for the investigation of developmental, behavioral, and systemic functions that cannot be recapitulated in vitro.

Genetic model organisms like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster have been invaluable for dissecting the in vivo functions of IP3 signaling. These organisms are amenable to powerful genetic manipulation that allows for precise disruption of the signaling pathway.

C. elegans is a particularly powerful system because it possesses only a single gene, itr-1, that encodes the IP3 receptor. nih.govacs.org This simplifies genetic analysis compared to mammals, which have multiple isoforms. acs.org Researchers have utilized several genetic approaches in C. elegans:

Loss-of-function mutants: Analysis of worms with reduction-of-function mutations in itr-1 has demonstrated that IP3 signaling is crucial for multiple rhythmic behaviors, including the defecation motor program and the regulation of ovulatory sheath cell contractions. nih.govresearchgate.net

Gain-of-function mutations: Conversely, itr-1 gain-of-function mutations lead to an increased rate and force of basal contractions and can induce tonic sheath contraction, highlighting the importance of tightly regulated IP3 signaling. researchgate.net

RNA interference (RNAi): Knockdown of itr-1 expression using RNAi has been shown to inhibit sheath contractile activity, confirming the findings from loss-of-function mutants. researchgate.net

Dominant-negative approaches: A sophisticated dominant-negative approach, termed the "IP3 sponge," has been developed. This involves overexpressing the IP3-binding domain of the IP3R under an inducible promoter. nih.gov This "sponge" binds to and sequesters cellular IP3, effectively disrupting its signaling. This technique has been used to confirm the role of IP3 in defecation and to identify new roles in feeding and embryogenesis. nih.gov

In Drosophila, gene knockout studies have also revealed the central role of IP3 receptors, with high levels of lethality resulting from such mutations. nih.gov Nevertheless, careful analysis has allowed for the study of IP3R functions in processes like phototransduction. nih.gov

| Organism | Gene | Genetic Approach | Phenotype/Finding | Reference |

| C. elegans | itr-1 | Loss-of-function mutation | Disrupted defecation motor program, inhibited ovulation contractions. | nih.govresearchgate.net |

| C. elegans | itr-1 | Gain-of-function mutation | Increased rate and force of basal contractions. | researchgate.net |

| C. elegans | itr-1 | RNA interference (RNAi) | Inhibited sheath contractile activity. | researchgate.net |

| C. elegans | itr-1 | "IP3 sponge" (Dominant-negative) | Disrupted defecation, identified new roles in feeding. | nih.gov |

| Drosophila | IP3R | Gene knockout | High level of lethality, role in phototransduction. | nih.gov |

Pharmacological interventions in whole organisms provide a complementary approach to genetic manipulation, allowing for the acute and often reversible inhibition of the IP3 signaling pathway. These studies typically involve the systemic or targeted administration of chemical inhibitors.

Several classes of compounds are used to probe the pathway at different levels:

Phospholipase C (PLC) Inhibitors: Since PLC generates IP3 and cIP3, its inhibition blocks the pathway upstream. The compound U73122 is a widely used PLC inhibitor. In vivo studies have shown that U73122 can block carrageenan-induced paw edema in rats and lipopolysaccharide-induced inflammation in mice, implicating PLC-dependent signaling in inflammatory responses. nih.gov

IP3 Receptor (IP3R) Antagonists: These molecules directly block the IP3R channel. Xestospongin C is a reversible IP3R antagonist that has been used in vivo. nih.gov For example, continuous intracerebroventricular injection of Xestospongin C into a mouse model of Alzheimer's disease (APP/PS1 mice) was shown to improve cognitive behavior and reduce the number of Aβ plaques in the hippocampus. nih.gov Another commonly used compound, 2-aminoethoxydiphenyl borate (B1201080) (2-APB), also functions as an IP3R antagonist, though it is known to have other effects, including on TRP channels and store-operated calcium entry. nih.govtocris.com Its in vivo application has been described in rats to study cellular signaling during muscle unloading. researchgate.net

Inositol Recycling Inhibitors: Lithium is a well-known pharmacological agent that disrupts the phosphatidylinositol signaling pathway by inhibiting enzymes like inositol monophosphatase, which are crucial for recycling inositol. researchgate.net Administration of lithium chloride to rats leads to a significant, dose-dependent increase in the levels of inositol monophosphates in the brain, with a corresponding decrease in free inositol. nih.govresearchgate.net This "inositol depletion" hypothesis is a key model for studying the effects of disrupting the entire pathway in vivo and is used to assess the impact of other drugs on polyphosphoinositide turnover in the brain. nih.govresearchgate.net

Analytical and Detection Techniques for this compound and its Metabolites

The accurate measurement of this compound and its various metabolites is crucial for understanding their dynamic roles in cellular signaling. A variety of powerful analytical techniques have been developed and refined for this purpose.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of inositol phosphates, including this compound. nih.govspringernature.com This method offers high resolution, allowing for the separation of closely related isomers that may have distinct biological activities. acs.orgnih.gov

Strong anion exchange (SAX) HPLC is a frequently employed method for resolving inositol phosphate isomers. jove.com The separation is based on the differential binding of the negatively charged phosphate groups to the positively charged stationary phase of the column. A gradient of increasing salt concentration is typically used to elute the inositol phosphates in order of their increasing phosphorylation state. nih.govacs.org

Various types of HPLC columns have been utilized for inositol phosphate analysis, each with its own advantages and disadvantages. nih.govspringernature.com For instance, anion exchange columns like the CarboPac PA100 and PA10 have demonstrated efficacy in separating isomers of different inositol phosphate species. acs.org The choice of column and mobile phase can be optimized to achieve the desired separation of specific isomers. acs.org

Detection of the separated inositol phosphates can be achieved through various means. A common approach involves post-column derivatization to introduce a chromophore or fluorophore, allowing for spectrophotometric or fluorometric detection. mdpi.com A metal-dye detection system has also been developed that enables picomolar-range analysis of inositol phosphates from non-radioactively labeled samples. springernature.com More recently, liquid chromatography coupled with mass spectrometry (LC-MS) has provided a highly sensitive and specific method for the simultaneous analysis of various inositol phosphates. shodex.comresearchgate.net

Table 1: Comparison of HPLC-Based Methods for Inositol Phosphate Analysis

| Method | Stationary Phase | Elution | Detection | Advantages | Disadvantages |

| Strong Anion Exchange (SAX) HPLC | Quaternary ammonium (B1175870) functionalized resin | Salt gradient (e.g., ammonium formate) nih.gov | Post-column derivatization, radioactivity counting | Excellent resolution of isomers, widely used | Can be time-consuming, may require radiolabeling for high sensitivity |

| High-Performance Ion Chromatography (HPIC) | Pellicular resins, surface-modified | Gradient elution acs.org | Conductivity, pulsed amperometry researchgate.netnih.gov | Good separation of isomers, applicable to non-radiolabeled samples | May have lower sensitivity than radiolabeling methods |

| Reverse-Phase Ion-Pair HPLC | C18 silica | Isocratic or gradient elution with an ion-pairing agent | UV/Vis, fluorescence, mass spectrometry | Versatile, can be coupled to mass spectrometry | Ion-pairing agents can be difficult to remove from the system |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polymer-based amino column | Acetonitrile/water gradient | Mass spectrometry shodex.com | Suitable for LC-MS analysis, good retention of polar analytes | May have lower resolution for some isomers compared to SAX |

Radiolabeling techniques are highly sensitive methods for studying the metabolism of inositol phosphates. nih.gov The most common approach involves the metabolic labeling of cells with radioactive precursors, such as myo-[³H]inositol or [¹⁴C]inositol. nih.govnih.gov Once taken up by the cells, these labeled precursors are incorporated into the phosphoinositide cycle, leading to the formation of radiolabeled inositol phosphates, including this compound. nih.gov

After a period of labeling to achieve isotopic equilibrium, the cells can be stimulated to induce the production of inositol phosphates. nih.gov The radiolabeled metabolites are then extracted and separated, typically by HPLC, and the amount of radioactivity in each fraction is quantified using a scintillation counter. nih.govnih.gov This method allows for the tracking of the formation and degradation of specific inositol phosphate isomers in response to various stimuli. atsjournals.org

Dual isotopic labeling, using both [³H]inositol and [¹⁴C]inositol, can provide further insights into the heterogeneity of phosphoinositide pools. nih.gov Stable isotope labeling using ¹⁸O-enriched water has also emerged as a powerful, non-radioactive method to study the turnover of phosphate groups on the inositol ring. nih.gov This technique, coupled with mass spectrometry, allows for rapid labeling and analysis of inositol phosphate dynamics. nih.gov

Given that a primary function of inositol 1,4,5-trisphosphate (IP₃), a closely related isomer of cIP₃, is to mobilize intracellular calcium, fluorescence-based calcium imaging is an essential tool for studying the functional consequences of inositol trisphosphate signaling. nih.govnih.govphysiology.org This technique allows for the visualization and quantification of changes in intracellular calcium concentrations in real-time. nih.gov

Cells are loaded with fluorescent calcium indicators, such as Fura-2, which change their fluorescence properties upon binding to calcium. nih.gov Digital image processors or two-photon microscopy can then be used to capture and analyze the spatial and temporal patterns of these fluorescence changes. nih.govjneurosci.org This allows researchers to observe IP₃-mediated calcium transients, waves, and oscillations within single cells. jneurosci.orgroyalsocietypublishing.org

By combining fluorescence calcium imaging with techniques to manipulate intracellular IP₃ levels, such as photorelease of caged IP₃, a direct link between IP₃ production and calcium signaling can be established. jneurosci.org This approach has been instrumental in characterizing the sensitivity of calcium release to different concentrations of IP₃ and in understanding the complex interplay between electrical and chemical signaling in neurons. jneurosci.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantification of inositol phosphates. nih.govresearchgate.net Both ³¹P and ¹H NMR spectroscopy can be used to identify and characterize different inositol phosphate isomers based on their unique chemical shifts and coupling constants. nih.govsemanticscholar.org

³¹P NMR is particularly useful for the quantitative determination of inositol phosphates in complex biological samples without the need for external standards, which can introduce matrix effects. nih.gov This method allows for the simultaneous detection of various inositol phosphates in a single run. nih.gov The use of ¹³C-labeled myo-inositol in combination with NMR has further enhanced the ability to detect and quantify inositol phosphates at physiological concentrations. nih.gov

While NMR provides detailed structural information, its relatively lower sensitivity compared to radiolabeling or mass spectrometry can be a limitation for detecting low-abundance inositol phosphates. nih.gov

Table 2: Overview of Spectroscopic and Imaging Techniques

| Technique | Principle | Information Obtained | Advantages | Limitations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural identification and quantification of inositol phosphates. nih.govnih.gov | Provides detailed structural information, non-destructive, quantitative without standards. nih.gov | Lower sensitivity compared to other methods. |

| Fluorescence-Based Calcium Imaging | Uses fluorescent dyes that bind to calcium, causing a change in fluorescence. | Real-time visualization of intracellular calcium dynamics. nih.govjneurosci.org | High spatial and temporal resolution, allows for single-cell analysis. | Indirect measure of IP₃ signaling, potential for phototoxicity. |